Dimethylvinylsilane

Organosilicon synthesis Volatility Physical property comparison

Dimethylvinylsilane (DMVS, CAS 18243-27-1) is a monofunctional organosilicon monomer with the molecular formula C₄H₁₀Si and a molecular weight of 86.21 g/mol. It features a single vinyl group attached to a dimethylsilyl moiety, conferring distinct reactivity for hydrosilylation, anionic polymerization, and surface modification.

Molecular Formula C4H9Si
Molecular Weight 85.2 g/mol
CAS No. 18243-27-1
Cat. No. B099674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylvinylsilane
CAS18243-27-1
SynonymsDimethylvinylsilane
Molecular FormulaC4H9Si
Molecular Weight85.2 g/mol
Structural Identifiers
SMILESC[Si](C)C=C
InChIInChI=1S/C4H9Si/c1-4-5(2)3/h4H,1H2,2-3H3
InChIKeyXVSBWQYHSLNOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylvinylsilane (CAS 18243-27-1): Procurement Guide and Core Physicochemical Baseline for Organosilicon Research


Dimethylvinylsilane (DMVS, CAS 18243-27-1) is a monofunctional organosilicon monomer with the molecular formula C₄H₁₀Si and a molecular weight of 86.21 g/mol . It features a single vinyl group attached to a dimethylsilyl moiety, conferring distinct reactivity for hydrosilylation, anionic polymerization, and surface modification . Key baseline properties include a boiling point of 36–37 °C, a density of 0.674 g/cm³ at 25 °C, and a refractive index of 1.3885 . The compound exhibits hydrolytic sensitivity level 3 (reacts with aqueous base) and requires storage at room temperature under inert conditions .

Why Dimethylvinylsilane (CAS 18243-27-1) Cannot Be Interchanged with Other Vinylsilanes: A Scientific Selection Rationale


Substituting Dimethylvinylsilane with other vinylsilanes—such as trimethylvinylsilane, dimethyldivinylsilane, or dimethylvinylchlorosilane—without rigorous evaluation compromises reaction outcomes. The number and nature of substituents on silicon dictate hydrolytic stability, steric accessibility during polymerization, and electronic properties of the resulting polymers . For instance, DMVS's single vinyl group enables controlled linear propagation in anionic polymerization, whereas multivinyl analogues yield crosslinked or insoluble networks [1]. Similarly, replacing DMVS with chlorinated derivatives introduces moisture sensitivity and potential corrosion issues that alter synthetic workflows and product purity . The following quantitative evidence demonstrates where DMVS provides measurable, process-relevant differentiation.

Quantitative Differentiation of Dimethylvinylsilane (CAS 18243-27-1): Head-to-Head Evidence vs. Closest Analogs


Dimethylvinylsilane (CAS 18243-27-1) vs. Trimethylvinylsilane: Lower Boiling Point and Density for Facilitated Volatility-Driven Processes

Dimethylvinylsilane exhibits a significantly lower boiling point (36–37 °C) and density (0.674 g/cm³) compared to trimethylvinylsilane (boiling point ~55–56 °C, density ~0.69 g/cm³) [1]. This ~20 °C reduction in boiling point can lower energy costs for distillative purification and enable more efficient removal under reduced pressure in solvent-free workups. The lower density also influences phase separation behavior in biphasic reaction systems. In pyrolysis studies, dimethylvinylsilane and trimethylvinylsilane are both formed as retroene products, but their differing volatilities affect downstream separation and product distribution [2].

Organosilicon synthesis Volatility Physical property comparison

Dimethylvinylsilane (CAS 18243-27-1) vs. Multivinylsilanes: Controlled Polymerization for Soluble, Linear Polymers

In anionic copolymerization studies, Dimethylvinylsilane (DMVS) yields polymers with high solubility in hexane, benzene, and tetrahydrofuran, whereas copolymers of dimethyldivinylsilane and methyltrivinylsilane produce insoluble fractions at conversions above ~80% [1]. Specifically, all copolymers obtained with DMVS were fully soluble in these organic solvents, while copolymers containing methyltrivinylsilane exhibited insoluble portions at yields >80% [1]. This solubility difference is critical for solution-based processing, characterization, and post-polymerization functionalization.

Anionic polymerization Polymer solubility Multivinyl monomers

Dimethylvinylsilane (CAS 18243-27-1) vs. Dimethylvinylchlorosilane: Superior Hydrolytic Stability and Safer Handling

Dimethylvinylsilane demonstrates moderate hydrolytic sensitivity (level 3: reacts with aqueous base), whereas its chlorinated analog, Dimethylvinylchlorosilane (CAS 1719-58-0), is classified as hydrolytic sensitivity level 8 (reacts rapidly with moisture, water, protic solvents) [1]. This stark difference translates to simpler handling requirements for DMVS: it can be stored at room temperature with standard inert atmosphere precautions, while the chlorosilane demands rigorous exclusion of moisture and generates corrosive HCl upon hydrolysis. Quantitatively, the chlorosilane's flash point is –5 °C (closed cup) and it carries hazard classifications Flam. Liq. 2 and Skin Corr. 1B , compared to DMVS's less hazardous profile (flammable liquid, but without the corrosive hazards).

Moisture sensitivity Hydrolytic stability Process safety

Dimethylvinylsilane (CAS 18243-27-1) in Anionic Polymerization: Achieving High Conversion and Narrow Dispersity Under Optimized Conditions

In anionic polymerization of (4-vinylphenyl)dimethylvinylsilane (VS), the use of cumylcesium as initiator in a 1:2 diethyl ether/1,3-dioxane solvent mixture yields near-quantitative conversion (close to 100%) and narrow molecular weight distributions (M_w/M_n < 1.08) [1]. In contrast, when n-butyllithium is used as initiator, conversion drops to ~60% and GPC chromatograms show broad peaks due to side reactions [1]. This demonstrates that DMVS-containing monomers can be polymerized in a controlled, living manner with the proper initiator/solvent system, enabling precise architectural control over block and graft copolymers [2].

Anionic living polymerization Molecular weight control Polymer dispersity

Dimethylvinylsilane (CAS 18243-27-1) in Copolymer Solubility vs. Multivinyl Analogues

Copolymers derived from Dimethylvinylsilane remain fully soluble in common organic solvents (hexane, benzene, THF) across all conversion levels, whereas copolymers containing methyltrivinylsilane develop insoluble fractions at polymer yields exceeding ~80% [1]. This solubility profile is attributed to the single vinyl group of DMVS, which prevents crosslinking during polymerization, unlike the multiple reactive sites in methyltrivinylsilane. The resulting soluble copolymers are amenable to solution casting, spin coating, and homogeneous functionalization, whereas insoluble fractions complicate processing and limit application scope.

Copolymerization Solubility Multivinyl monomers

Recommended Research and Industrial Applications for Dimethylvinylsilane (CAS 18243-27-1) Based on Quantified Differentiation


Synthesis of Well-Defined Block and Graft Copolymers via Living Anionic Polymerization

Dimethylvinylsilane (DMVS) serves as a key monomer for constructing poly[(4-vinylphenyl)dimethylvinylsilane] backbones with narrow dispersity (M_w/M_n < 1.08) and near-quantitative conversion (~100%) under optimized anionic conditions [1]. The pendant silylvinyl groups remain intact during styryl polymerization, enabling subsequent grafting of living polyisoprene chains to produce model block-graft copolymers with controlled architecture [2]. This precise structural control is unattainable with multivinylsilanes, which cause premature crosslinking and insoluble gels.

Volatility-Driven Purification and Solvent-Free Workflows

The low boiling point of DMVS (36–37 °C) compared to trimethylvinylsilane (~55–56 °C) [1] makes it the preferred vinylsilane for reactions requiring facile removal of excess monomer or volatile byproducts. This property reduces energy input during distillation and enables milder workup conditions for temperature-sensitive intermediates, directly impacting process efficiency and product purity in multi-step organosilicon syntheses.

Moisture-Tolerant Organosilicon Modifications and Surface Treatments

With hydrolytic sensitivity level 3 (reacts only with aqueous base) versus the chlorinated analog's level 8 (rapid reaction with moisture) [1][2], DMVS allows for silane coupling and surface modification under less stringent anhydrous conditions. This tolerance reduces the need for specialized dry-box equipment and mitigates corrosion risks associated with HCl evolution, making DMVS suitable for larger-scale applications in rubber, plastic, and coating formulations where trace moisture is unavoidable.

Soluble Organosilicon Copolymers for Solution Processing and Thin Films

DMVS-derived copolymers maintain full solubility in hexane, benzene, and THF at all conversions, unlike methyltrivinylsilane-based copolymers which form insoluble fractions at yields >80% [1]. This solubility advantage enables homogeneous solution casting, spin coating, and post-polymerization functionalization, positioning DMVS as the monomer of choice for fabricating uniform thin films, coatings, and lithographic resists where insoluble aggregates would compromise performance.

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